Cas no 30319-42-7 (a-D-Arabinopyranose, tetrabenzoate(9CI))
30319-42-7 structure
Product Name:a-D-Arabinopyranose, tetrabenzoate(9CI)
Numero CAS:30319-42-7
MF:C33H26O9
MW:566.554150104523
CID:321763
PubChem ID:266058
Update Time:2025-04-19
a-D-Arabinopyranose, tetrabenzoate(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-D-Arabinopyranose, tetrabenzoate(9CI)
- (4,5,6-tribenzoyloxyoxan-3-yl) benzoate
- 1,2,3,4-Tetramethyl-fluoren-8-ol-9-on
- 8-hydroxy-1,2,3,4-tetramethyl-9h-fluoren-9-one
- AC1L67WR
- AC1Q6KGS
- AG-J-84005
- AR-1H4599
- CTK5H2303
- NSC96525
- 30319-42-7
- .alpha.-d-Arabinose tetrabenzoate
- 30319-46-1
- NSC-400283
- YHLULIUXPPJCPL-UHFFFAOYSA-N
- NSC103065
- NSC400283
- NSC-400282
- DTXSID80945122
- 7473-44-1
- NSC400296
- beta-L-Arabinopyranose tetrabenzoate
- NSC-400296
- 1,2,3,4-Tetra-O-benzoylpentopyranose #
- NSC112446
- NSC-103065
- beta-d-Ribopyranose tetrabenzoate
- NSC-112446
- 1,2,3,4-Tetra-O-benzoylpentopyranose
- NSC-125614
- NSC-231865
- 7473-43-0
- SCHEMBL3089443
- NSC400282
- NSC231865
- 22435-09-2
- NSC125614
- 7702-27-4
- 22434-99-7
-
- Inchi: 1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2
- Chiave InChI: YHLULIUXPPJCPL-UHFFFAOYSA-N
- Sorrisi: O1CC(C(C(C1OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 566.15768
- Massa monoisotopica: 566.157682
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 42
- Conta legami ruotabili: 12
- Complessità: 911
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 114
- XLogP3: 6.4
Proprietà sperimentali
- Densità: 1.36g/cm3
- Punto di ebollizione: 702.1ºC at 760mmHg
- Punto di infiammabilità: 294ºC
- PSA: 114.43
- LogP: 4.87650
a-D-Arabinopyranose, tetrabenzoate(9CI) Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
30319-42-7 (a-D-Arabinopyranose, tetrabenzoate(9CI)) Prodotti correlati
- 12738-64-6(sucrose benzoate)
- 9004-35-7(Cellulose acetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti